molecular formula C22H40O4Pd B13394024 Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)palladium(II)

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)palladium(II)

Cat. No.: B13394024
M. Wt: 475.0 g/mol
InChI Key: BAMDVVIRBULKGA-ATMONBRVSA-N
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Description

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)palladium(II) is an organometallic compound with the chemical formula Pd(C_11H_19O_2)_2. It is a coordination complex where palladium is bonded to two molecules of 2,2,6,6-tetramethyl-3,5-heptanedione. This compound is known for its stability and volatility, making it useful in various chemical processes, particularly in the field of material science and catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)palladium(II) typically involves the reaction of palladium(II) chloride with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or acetone under reflux conditions. The product is then purified by recrystallization .

Industrial Production Methods

On an industrial scale, the production of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)palladium(II) follows a similar synthetic route but is optimized for higher yields and purity. The process involves continuous flow reactors and automated systems to control reaction parameters precisely, ensuring consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)palladium(II) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)palladium(II) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)palladium(II) exerts its effects is primarily through its ability to act as a catalyst. The palladium center can undergo oxidation and reduction cycles, facilitating various chemical transformations. The 2,2,6,6-tetramethyl-3,5-heptanedione ligands stabilize the palladium center, allowing it to participate in catalytic cycles without decomposing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)palladium(II) is unique due to its higher stability and volatility, making it particularly useful in vapor deposition processes. Its catalytic properties are also superior in certain reactions, such as cross-coupling reactions, where palladium catalysts are preferred .

Properties

Molecular Formula

C22H40O4Pd

Molecular Weight

475.0 g/mol

IUPAC Name

(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;palladium

InChI

InChI=1S/2C11H20O2.Pd/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/b2*8-7-;

InChI Key

BAMDVVIRBULKGA-ATMONBRVSA-N

Isomeric SMILES

CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Pd]

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Pd]

Origin of Product

United States

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